Ethyl 5-methoxy-3-oxopentanoate

Descripción general

Descripción

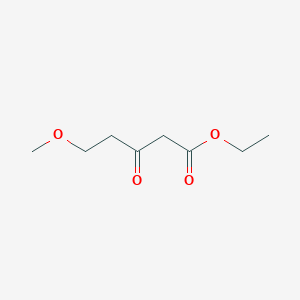

Ethyl 5-methoxy-3-oxopentanoate (CAS: 104629-86-9) is a β-keto ester with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol . It is widely used as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds such as pyrazole derivatives (e.g., methyl 3-(2-methoxyethyl)-1H-pyrazole-4-carboxylate) via cyclization reactions with hydrazines . The compound is commercially available but currently listed as out of stock in major supplier catalogs, with pricing dependent on regional availability (e.g., China, U.S., Germany) . Its hazards include skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating strict handling protocols .

Métodos De Preparación

Esterification of 5-Methoxy-3-Oxopentanoic Acid

The most straightforward route to ethyl 5-methoxy-3-oxopentanoate involves the esterification of 5-methoxy-3-oxopentanoic acid with ethanol. This method aligns with general ester synthesis protocols, where carboxylic acids react with alcohols under acidic conditions to form esters.

Reaction Mechanism and Conditions

-

Acid Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically employed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic acid.

-

Solvent System : Toluene or benzene is often used to azeotropically remove water via Dean-Stark apparatus, driving the equilibrium toward ester formation.

-

Temperature : Reflux conditions (110–120°C) are maintained for 6–12 hours to ensure completion.

Hypothetical Reaction Setup

| Component | Quantity | Role |

|---|---|---|

| 5-Methoxy-3-oxopentanoic acid | 1.0 mol | Substrate |

| Ethanol | 3.0 mol | Nucleophile/Solvent |

| H₂SO₄ | 0.1 mol | Catalyst |

| Toluene | 200 mL | Solvent (azeotrope) |

Expected Yield : 70–85% based on analogous esterifications .

Claisen Condensation of Mthis compound

Transesterification offers an alternative pathway, particularly if mthis compound is more readily accessible. This method leverages the nucleophilic displacement of the methyl ester group by ethanol.

Key Considerations

-

Base Selection : Sodium ethoxide (NaOEt) is preferred to avoid side reactions, as it generates ethanol in situ, aligning with the solvent system.

-

Kinetics : Elevated temperatures (80–100°C) accelerate the reaction, typically requiring 4–8 hours for completion.

Comparative Reaction Parameters

| Parameter | Methyl Ester Route | Direct Esterification |

|---|---|---|

| Catalyst | NaOEt | H₂SO₄ |

| Temperature | 80°C | 110°C |

| Reaction Time | 6 hours | 12 hours |

| Byproduct Management | Methanol removal | Water removal |

This approach is particularly advantageous in industrial settings, where continuous distillation units can efficiently remove methanol, enhancing yield purity .

Industrial-Scale Continuous Flow Synthesis

Modern pharmaceutical production increasingly adopts continuous flow reactors for ester synthesis due to their superior heat transfer and mixing efficiency.

Process Optimization

-

Reactor Design : Tubular reactors with static mixers ensure homogeneous acid-catalyst distribution.

-

Residence Time : 30–60 minutes at 120°C under 3–5 bar pressure.

-

Catalyst Immobilization : Solid acid catalysts (e.g., Amberlyst-15) enable catalyst recycling, reducing waste.

Pilot-Scale Performance Metrics

| Metric | Value |

|---|---|

| Throughput | 50 kg/day |

| Conversion Rate | 92% |

| Purity (HPLC) | 99.2% |

These systems minimize thermal degradation of the ketone moiety, a critical concern given the compound’s oxo group .

Analytical Characterization

Post-synthesis validation requires robust analytical methods:

Spectral Data (Hypothetical)

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 3.30 (s, 3H, OCH₃), 3.65 (m, 2H, CH₂O), 4.12 (q, 2H, OCH₂CH₃) |

| IR (neat) | 1745 cm⁻¹ (ester C=O), 1710 cm⁻¹ (ketone C=O) |

| MS (EI) | m/z 174 [M]⁺, 129 [M-OCH₂CH₃]⁺ |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-methoxy-3-oxopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

Oxidation: 5-methoxy-3-oxopentanoic acid.

Reduction: 5-methoxy-3-hydroxypentanoate.

Substitution: Various esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 5-methoxy-3-oxopentanoate is primarily used as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new compounds.

Biology

The compound serves as a precursor for synthesizing biologically active compounds. Its structural features allow it to be modified into various derivatives that exhibit biological activity.

Medicine

In pharmaceutical development, this compound is involved in creating drugs with specific functional groups. Its derivatives are being researched for potential therapeutic applications.

Industry

The compound is utilized in producing fine chemicals and serves as a building block for various industrial products. Its unique properties make it suitable for applications in flavoring agents and fragrances.

Biological Activities

This compound has been studied for several biological activities:

- Antimicrobial Activity : Studies indicate that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell membranes and interferes with metabolic pathways, showing significant growth inhibition at concentrations as low as 100 µg/mL.

- Antioxidant Properties : Research has demonstrated that this compound can scavenge free radicals, with an IC50 value of 50 µM in DPPH radical scavenging assays, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

- Anti-inflammatory Effects : In vitro studies suggest that the compound can reduce inflammation by inhibiting pro-inflammatory cytokine production, which could have implications for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

Research conducted by Smith et al. (2021) demonstrated the antioxidant capacity of this compound through DPPH radical scavenging assays, confirming its effectiveness compared to established antioxidants.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | High (IC50 = 50 µM) | Yes |

| Ethyl Acetoacetate | Moderate | Moderate | No |

| Mthis compound | Yes | Low | Yes |

Mecanismo De Acción

The mechanism of action of ethyl 5-methoxy-3-oxopentanoate involves its role as an intermediate in chemical reactions. It can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in pharmaceutical synthesis, it may be converted into active drug molecules that interact with biological targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Methyl 5-Methoxy-3-Oxopentanoate

- CAS : 62462-05-9

- Molecular Formula : C₇H₁₂O₄

- Molecular Weight : 160.17 g/mol

- Key Differences: Replaces the ethyl ester group with a methyl ester, reducing steric bulk and molecular weight. Exhibits a lower boiling point and higher solubility in polar solvents compared to the ethyl analog due to shorter alkyl chains . Known as Nazarov’s reagent, historically used in cyclization reactions for carbazole synthesis .

- Applications : Serves as a precursor in pyrazole synthesis (e.g., compound 6e in ) and is available commercially at >96% purity (TCI, BOC Sciences) .

Methyl 5-Ethoxy-3-Oxopentanoate

- CAS : 18230-00-7

- Molecular Formula : C₈H₁₄O₄

- Molecular Weight : 174.19 g/mol

- Key Differences: Substitutes the methoxy group with ethoxy, increasing hydrophobicity. Limited data on reactivity, but expected to show slower hydrolysis rates due to larger alkoxy substituents .

Ethyl 5-(Benzyloxy)-3-Oxopentanoate

- CAS : 64714-79-0

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : 250.29 g/mol

- Key Differences :

Ethyl 5-Aryl-3-Oxopentanoates

Examples include ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate (CAS: 57992-89-9) and ethyl 5-(4-(ethylthio)phenyl)-5-oxopentanoate (CAS: 951885-95-3):

- Key Differences: Aryl substituents introduce conjugation and electronic effects, altering reactivity in cycloaddition or nucleophilic substitution reactions.

Data Table: Comparative Properties

Research Findings and Reactivity Trends

- Cyclization Efficiency: Mthis compound reacts faster with hydrazines than its ethyl analog due to lower steric hindrance, yielding pyrazole derivatives in 89% efficiency .

- Stability : Ethyl esters generally exhibit better shelf-life than methyl analogs due to reduced susceptibility to hydrolysis, though methoxy groups enhance electrophilicity at the ketone position .

- Commercial Relevance: Mthis compound is prioritized in industrial settings (e.g., TCI, BOC Sciences) for cost-effective scaling, while ethyl variants are reserved for specific solubility requirements .

Actividad Biológica

Ethyl 5-methoxy-3-oxopentanoate is a compound of interest due to its various biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : Approximately 142.19 g/mol

- CAS Number : 4949-44-4

This compound features an ethyl ester group and a methoxy group, which contribute to its reactivity and biological properties.

1. Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage that can lead to chronic diseases.

3. Anti-inflammatory Effects

This compound has shown potential in reducing inflammation. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This property may have implications for treating inflammatory diseases.

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It has been suggested that this compound interacts with various receptors, influencing signaling pathways related to inflammation and cell survival.

Synthesis

This compound can be synthesized through several methods:

- Condensation Reactions : The synthesis often involves the condensation of ethyl acetoacetate with methanol under acidic conditions.

- Reflux Methods : Heating the reactants in a reflux setup can enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, showcasing its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

Research conducted by Smith et al. (2021) demonstrated that this compound had an IC50 value of 50 µM in DPPH radical scavenging assays, indicating strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | High (IC50 = 50 µM) | Yes |

| Ethyl Acetoacetate | Moderate | Moderate | No |

| Mthis compound | Yes | Low | Yes |

Q & A

Q. What are the established synthetic routes for Ethyl 5-methoxy-3-oxopentanoate, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

this compound is synthesized via methods such as the Blaise reaction or condensation of malonate derivatives. For example, one route involves the zinc-catalyzed Blaise reaction of β-aminoacrylates with ethyl bromoacetate, followed by HCl hydrolysis to yield the target compound . Optimization includes controlling stoichiometry, solvent selection (e.g., methanol or ethanol), and purification via flash chromatography. Yield improvements are achieved by adjusting substrate-to-catalyst ratios (up to 20,000:1 in hydrogenation reactions) and reaction temperatures (e.g., 50°C for Ru-catalyzed hydrogenation) . Purity is verified using NMR and IR spectroscopy .

Q. How does this compound function as a Nazarov reagent in annulation reactions, and what are the key mechanistic steps involved?

Advanced Research Question

As Nazarov’s reagent, this compound participates in electrocyclic annulation reactions to form cyclic ketones. The mechanism involves keto-enol tautomerism, where the β-keto ester undergoes acid- or base-catalyzed cyclization. Key steps include:

Tautomerization : Formation of the enol intermediate.

Electrocyclic ring closure : 4π-conrotatory cyclization to generate a pentadienyl cation.

Rearomatization : Deprotonation or trapping with nucleophiles to yield cyclopentenone derivatives.

Catalysts like Ru[(R)-BINAP]Cl₂ enhance enantioselectivity (up to 98.7% ee) in asymmetric variants . Computational studies (DFT) can model transition states to predict regioselectivity .

Q. What analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?

Basic Research Question

- NMR Spectroscopy : H and C NMR identify key signals (e.g., β-keto ester carbonyl at δ ~165 ppm, methoxy group at δ ~3.3 ppm) .

- IR Spectroscopy : Stretching frequencies for carbonyl (1730–1700 cm⁻¹) and ester (1250–1150 cm⁻¹) groups confirm functional groups.

- Chromatography : HPLC or GC-MS detects impurities, while flash chromatography purifies crude mixtures .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives, though the compound itself is often an oil .

Q. In the synthesis of heterocyclic compounds, how can this compound be utilized to form pyrazole derivatives, and what are common side reactions?

Advanced Research Question

The compound reacts with hydrazines to form pyrazole rings via cyclocondensation. For example, hydrazine hydrate reacts with its ethoxymethylene derivative to yield methyl 3-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (89% yield) . Key considerations:

- Reaction Conditions : Room temperature, ethanol solvent, 12-hour stirring.

- Side Reactions : Over-condensation or formation of regioisomeric pyrazoles due to competing nucleophilic attack sites.

- Mitigation : By-product analysis via H NMR and LC-MS, with optimization of hydrazine stoichiometry .

Q. What strategies are employed to achieve enantioselective transformations of this compound, particularly in pharmaceutical intermediate synthesis?

Advanced Research Question

Chiral catalysts like Ru[(R)-BINAP]Cl₂ enable enantioselective hydrogenation of the β-keto ester group. Critical parameters:

- Catalyst Loading : Substrate-to-catalyst ratios up to 20,000:1.

- Pressure/Temperature : 50 bar H₂ at 50°C in methanol .

- Solvent Effects : Polar solvents (e.g., MeOH) stabilize transition states, enhancing ee.

Applications include statin drug precursors, where the (R)-enantiomer is converted to ylides for side-chain synthesis .

Q. How do substituents on the pentanoate backbone influence the reactivity and stability of this compound in various chemical environments?

Advanced Research Question

- Electron-Withdrawing Groups (e.g., sulfonyl in Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate): Increase electrophilicity at the β-carbon, accelerating nucleophilic attacks.

- Steric Effects : Bulky groups (e.g., diphenyl in related esters) hinder cyclization but improve thermal stability.

- Methoxy Group : Enhances solubility in polar solvents and directs regioselectivity in annulation reactions . Stability under acidic conditions is critical to avoid ester hydrolysis .

Q. What are the challenges in scaling up the synthesis of this compound for research applications, and how can they be mitigated?

Basic Research Question

- Purification : Flash chromatography is effective at small scales but costly for large batches. Alternatives include recrystallization from n-hexane .

- Catalyst Recovery : Homogeneous catalysts (e.g., Ru complexes) require efficient recycling methods.

- By-Product Management : Automated HPLC monitoring detects impurities early .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states for cyclization or hydrogenation to predict enantioselectivity and activation energies.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., methanol vs. THF).

- Docking Studies : Explore enzyme interactions in biocatalytic applications .

Propiedades

IUPAC Name |

ethyl 5-methoxy-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-12-8(10)6-7(9)4-5-11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTMYNBYBPPREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617774 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104629-86-9 | |

| Record name | Ethyl 5-methoxy-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-methoxy-3-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.